4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the coupling of a pyridazinyl scaffold with a piperazine ring, followed by morpholine substitution. Researchers have developed various synthetic routes to access this compound, optimizing yields and purity. Notably, the work by Singireddi et al provides insights into the design and synthesis of related benzamide derivatives as anti-tubercular agents.
Molecular Structure Analysis
The molecular structure of 4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine consists of interconnected aromatic rings and heterocyclic groups. The cyclopropylpyrimidine and piperazine moieties contribute to its overall pharmacophore. To visualize the precise arrangement of atoms, crystallographic studies have been conducted for related compounds .
Future Directions
: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10, 12272. [Read more](https://pubs.rsc.org/en/content/articlepdf/2020/ra/d0ra01348
Properties
IUPAC Name |
4-[6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15(1)19-20-6-5-16(21-19)24-7-9-25(10-8-24)17-3-4-18(23-22-17)26-11-13-27-14-12-26/h3-6,15H,1-2,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYDIBVJOIROGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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